molecular formula C15H24O3 B133444 alpha-Epoxydihydroartemisinic acid CAS No. 380487-65-0

alpha-Epoxydihydroartemisinic acid

Cat. No.: B133444
CAS No.: 380487-65-0
M. Wt: 252.35 g/mol
InChI Key: FRUVDMZCZGVCDC-KRIXLRNNSA-N
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Description

Alpha-Epoxydihydroartemisinic acid is a chemical compound derived from the plant Artemisia annua. It is an important intermediate in the synthesis of the antimalarial drug artemisinin . This compound has garnered significant interest due to its role in the production of artemisinin, which is a crucial component in the treatment of malaria.

Mechanism of Action

Alpha-Epoxydihydroartemisinic acid, also known as (2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid, is a compound of interest in the field of biochemistry. . Here is a general outline based on the categories you provided:

Pharmacokinetics

Information about its bioavailability, distribution in the body, metabolism, and excretion would provide valuable insights into its pharmacokinetic profile .

Action Environment

Studies investigating how factors such as temperature, pH, and presence of other molecules affect the compound’s action would be beneficial .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Epoxydihydroartemisinic acid can be synthesized through a multienzyme biosynthesis process. This method involves the use of cytochrome P450 enzymes to oxidize amorpha-4,11-diene to dihydroartemisinic acid, which is then converted to this compound . The reaction conditions typically include the use of whole-cell biocatalysts and optimized abiotic conditions to enhance productivity.

Industrial Production Methods: Industrial production of this compound involves the large-scale cultivation of Artemisia annua plants, followed by extraction and chemical synthesis. The process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-Epoxydihydroartemisinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into artemisinin and other derivatives.

Common Reagents and Conditions: The common reagents used in these reactions include cytochrome P450 enzymes, NADPH, and other oxidizing agents. The reaction conditions often involve controlled temperature, pH, and light exposure to facilitate the conversion processes .

Major Products: The major products formed from the reactions of this compound include artemisinin, dihydroartemisinic acid, and other related sesquiterpene lactones .

Properties

IUPAC Name

(2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8-13H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11+,12+,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUVDMZCZGVCDC-KRIXLRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1CCC3(C2O3)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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